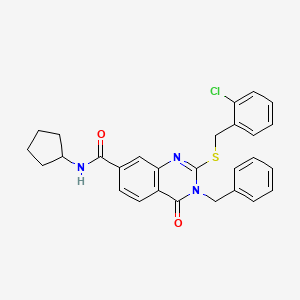

3-benzyl-2-((2-chlorobenzyl)thio)-N-cyclopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of pyrrolopyrazine , a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives typically involves various routes, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .Chemical Reactions Analysis

The chemical reactions involving pyrrolopyrazine derivatives are not clearly recognized . More research is needed to understand the specific reactions of “3-benzyl-2-((2-chlorobenzyl)thio)-N-cyclopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide”.科学的研究の応用

Here is a comprehensive analysis of the scientific research applications of the compound “3-benzyl-2-((2-chlorobenzyl)thio)-N-cyclopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide”:

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antimicrobial properties. It has been tested against a variety of bacterial and fungal strains, showing effectiveness in inhibiting their growth. This makes it a candidate for developing new antibiotics or antifungal agents .

Anti-inflammatory Applications

The compound has been explored for its anti-inflammatory effects. It can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This property is valuable in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Effects

Studies have suggested that this compound may have neuroprotective properties. It can protect neurons from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. This makes it a potential candidate for developing treatments for these conditions .

Antioxidant Properties

The compound has been found to exhibit antioxidant activity. It can scavenge free radicals and reduce oxidative stress in cells. This property is beneficial in preventing cellular damage and aging, and it can be applied in the development of supplements or drugs aimed at enhancing cellular health .

Antiviral Research

There is evidence that this compound can inhibit the replication of certain viruses. Its mechanism of action involves interfering with viral entry into host cells and replication processes. This makes it a promising candidate for antiviral drug development, particularly against viruses that are resistant to current treatments .

Cardioprotective Applications

Research has indicated that this compound may have cardioprotective effects. It can reduce myocardial infarction size and improve cardiac function in models of heart disease. This suggests its potential use in developing treatments for heart conditions such as ischemic heart disease and heart failure .

Antidiabetic Potential

The compound has been investigated for its potential in managing diabetes. It can enhance insulin sensitivity and reduce blood glucose levels in diabetic models. This makes it a candidate for developing new antidiabetic drugs that can help in better management of diabetes .

作用機序

将来の方向性

特性

IUPAC Name |

3-benzyl-2-[(2-chlorophenyl)methylsulfanyl]-N-cyclopentyl-4-oxoquinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26ClN3O2S/c29-24-13-7-4-10-21(24)18-35-28-31-25-16-20(26(33)30-22-11-5-6-12-22)14-15-23(25)27(34)32(28)17-19-8-2-1-3-9-19/h1-4,7-10,13-16,22H,5-6,11-12,17-18H2,(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZBBYYNJUUUDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=CC=CC=C4Cl)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzyl-2-((2-chlorobenzyl)thio)-N-cyclopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[4-[4-[(prop-2-enoylamino)methyl]benzoyl]morpholin-3-yl]acetate](/img/structure/B2840999.png)

![2-(2-Bicyclo[4.1.0]heptanyl)acetic acid](/img/structure/B2841001.png)

![dimethyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2841003.png)

![5-Benzyl-2-(5-fluoropyrimidin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2841005.png)

![1-(4-Acetyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl)prop-2-en-1-one](/img/structure/B2841008.png)

![(Z)-3-(((2,3-dimethylphenyl)amino)methylene)-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2841009.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2841010.png)